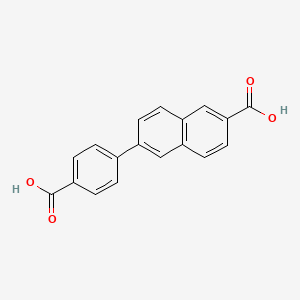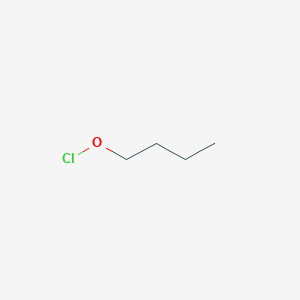
4-(6-(METHOXYCARBONYL)NAPHTHALEN-2-YL)BENZOIC ACID
Vue d'ensemble
Description
2-Carboxy-6-(4’-carboxyphenyl)naphthalene is an organic compound with the molecular formula C18H12O4. It is a derivative of naphthalene, featuring carboxyl groups at the 2 and 6 positions, and a carboxyphenyl group at the 4’ position. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by palladium. The reaction conditions are generally mild and functional group tolerant .
Industrial Production Methods
Industrial production of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The compound can be purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Carboxy-6-(4’-carboxyphenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Anhydrides or carboxylic acid derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
2-Carboxy-6-(4’-carboxyphenyl)naphthalene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in MOFs, the compound acts as a ligand, coordinating with metal ions to form porous structures that can trap and store gases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Naphthalenedicarboxylic acid: Similar structure but lacks the carboxyphenyl group.
4,4’-Biphenyldicarboxylic acid: Contains biphenyl instead of naphthalene.
Terephthalic acid: Contains a benzene ring instead of naphthalene.
Uniqueness
2-Carboxy-6-(4’-carboxyphenyl)naphthalene is unique due to its combination of naphthalene and carboxyphenyl groups, which provide distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Propriétés
Formule moléculaire |
C18H12O4 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
6-(4-carboxyphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)12-3-1-11(2-4-12)13-5-6-15-10-16(18(21)22)8-7-14(15)9-13/h1-10H,(H,19,20)(H,21,22) |
Clé InChI |
NGLLFHGZJOPMIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-Chlorophenylamino)methyl]benzoic acid](/img/structure/B8608729.png)


![Ethyl 2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B8608739.png)








![1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine]](/img/structure/B8608809.png)

